molecular formula C7H9N3O2 B3029989 Methyl 4,5-diaminopicolinate CAS No. 850689-13-3

Methyl 4,5-diaminopicolinate

Cat. No. B3029989
CAS RN: 850689-13-3
M. Wt: 167.17
InChI Key: PLICIZFHDSQJEI-UHFFFAOYSA-N
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Description

Methyl 4,5-diaminopicolinate is a chemical compound with the CAS Number: 850689-13-3 . Its molecular weight is 167.17 and its IUPAC name is methyl 4,5-diamino-2-pyridinecarboxylate . It is a solid substance and is stored in a dark place, under an inert atmosphere, at 2-8°C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.17 . It is a solid substance and is stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Methyl 4,5-diaminopicolinate and its derivatives have been explored for their antimicrobial properties. A study focusing on the design and synthesis of chloropicolinate amides and urea derivatives revealed their potential as novel inhibitors against Mycobacterium tuberculosis. Through the coupling of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties, thirty novel compounds were synthesized and tested for in vitro antimycobacterial activity. Five of these compounds demonstrated good minimum inhibitory concentration (MIC) values with low cytotoxicity, showing promising results as future preclinical agent drug development candidates against M. tuberculosis (Konduri et al., 2021).

Energetic Materials

Research into energetic materials has also utilized this compound derivatives. One study reported on the synthesis, characterization, and energetic properties of N-rich salts of the 4,5-dicyano-2H-1,2,3-triazole anion. This research detailed the characterization of various salts through spectroscopy and thermal analysis, assessing their potential application in the field of energetic materials. The compounds displayed promising properties such as significant thermal stability and potential for use in explosive formulations (Zhang et al., 2015).

Antitumor Activity and Drug Synthesis

This compound is also a key intermediate in the synthesis of certain antitumor drugs. An example is the improved synthesis of the antitumor drug Sorafenib, where methyl 4-chloropicolinate, prepared from picolinic acid, serves as a critical intermediate. This synthesis route is highlighted for its simplicity, high yield, and green chemistry principles, making it a valuable contribution to the pharmaceutical manufacturing process of cancer therapies (Jian-wen, 2012).

Safety and Hazards

The safety information for Methyl 4,5-diaminopicolinate includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 4,5-diaminopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,9H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLICIZFHDSQJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736188
Record name Methyl 4,5-diaminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850689-13-3
Record name Methyl 4,5-diaminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared analogously to example 83d by hydrogenation of methyl-4-amino-5-nitropicolinate using palladium/charcoal 10% in THF.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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